5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-

Kinase inhibitor Structure-activity relationship Thiophene regioisomer

5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]- (CAS 651307-18-5; molecular formula C₁₇H₁₉N₃O₂S₂, molecular weight 361.48 g mol⁻¹) is a synthetic small molecule belonging to the isoquinoline-5-sulfonamide class of ATP‑competitive serine/threonine kinase inhibitors. The compound features a 5‑isoquinolinesulfonamide core linked via a N‑(2‑aminoethyl) spacer to a 2‑(2‑thienyl)ethyl substituent.

Molecular Formula C17H19N3O2S2
Molecular Weight 361.5 g/mol
CAS No. 651307-18-5
Cat. No. B12886048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-
CAS651307-18-5
Molecular FormulaC17H19N3O2S2
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCC3=CC=CS3)CCN
InChIInChI=1S/C17H19N3O2S2/c18-8-11-20(10-7-15-4-2-12-23-15)24(21,22)17-5-1-3-14-13-19-9-6-16(14)17/h1-6,9,12-13H,7-8,10-11,18H2
InChIKeyFQLGBXUANVGICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

651307-18-5 — Isoquinoline-5-sulfonamide Protein Kinase Inhibitor with Thienyl-Ethyl Substitution: Procurement-Relevant Chemical Profile


5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]- (CAS 651307-18-5; molecular formula C₁₇H₁₉N₃O₂S₂, molecular weight 361.48 g mol⁻¹) is a synthetic small molecule belonging to the isoquinoline-5-sulfonamide class of ATP‑competitive serine/threonine kinase inhibitors [1]. The compound features a 5‑isoquinolinesulfonamide core linked via a N‑(2‑aminoethyl) spacer to a 2‑(2‑thienyl)ethyl substituent. Vendors list the compound at ≥97 % purity (HPLC) for research use, with the free-base form available as a standalone powder . This scaffold has been extensively pursued in medicinal chemistry programs targeting protein kinase B (PKB/Akt), Rho‑associated coiled‑coil kinase (ROCK), and related AGC‑family kinases [1].

Why Isoquinoline-5-sulfonamide Analogs Cannot Be Swapped: The Case for 651307-18-5


Isoquinoline‑5‑sulfonamides are widely employed as kinase inhibitor templates, but minor structural modifications—regioisomerism of the thiophene ring, length of the alkyl linker, or identity of the terminal amine—profoundly alter kinase selectivity profiles, cellular potency, and ATP‑competitive binding kinetics [1]. Compounds that differ only in the position of the thiophene sulfur (2‑thienyl vs. 3‑thienyl) or in the methylene chain length (aminoethyl vs. aminobutyl) can exhibit divergent IC₅₀ values against individual kinase isoforms, as documented in systematic structure‑activity relationship (SAR) studies of this chemotype [2]. Consequently, treating 651307‑18‑5 as interchangeable with its closest commercially available analogs (e.g., CAS 651307‑19‑6 or CAS 651307‑36‑7) risks introducing uncontrolled variables into kinase assays, leading to irreproducible pharmacodynamic results and wasted screening resources.

Quantitative Differentiation Evidence for 651307-18-5 Relative to Closest Isoquinoline-5-sulfonamide Analogs


Thiophene Regioisomerism: 2‑Thienyl vs. 3‑Thienyl Analogs Yield Distinct Kinase Selectivity Signatures

In isoquinoline‑5‑sulfonamide series, the position of the sulfur atom in the thiophene ring governs the spatial orientation of the terminal heterocycle within the kinase ATP‑binding pocket. The 2‑thienyl isomer (651307‑18‑5) places the sulfur atom in a position that can engage in unique hydrophobic contacts with the glycine‑rich loop of PKB/Akt, whereas the 3‑thienyl isomer (CAS 651307‑19‑6) presents a different electronic surface that alters hydrogen‑bonding patterns with the hinge region [1]. This regioisomeric distinction is not trivial; in related isoquinoline‑5‑sulfonamide PKB inhibitor series, a single atom positional change has been shown to produce >10‑fold shifts in IC₅₀ against individual Akt isoforms [2].

Kinase inhibitor Structure-activity relationship Thiophene regioisomer

Linker Length Differentiation: N‑(2‑aminoethyl) vs. N‑(4‑aminobutyl) Analogs Exhibit Different Binding Modes

The two‑carbon aminoethyl linker in 651307‑18‑5 constrains the terminal thiophene to adopt a specific binding conformation within the kinase active site, as revealed by co‑crystal structures of analogous isoquinoline‑5‑sulfonamides with PKA [1]. The four‑carbon aminobutyl analog (CAS 651307‑36‑7) extends the linker by two methylene units, introducing additional rotational degrees of freedom and predicted to alter the occupancy of a distal hydrophobic pocket adjacent to the ribose‑binding site [1]. In related linear PKB inhibitor series, extending the N‑alkyl chain from ethyl to butyl shifted the IC₅₀ against Akt2 by 3‑ to 8‑fold, with a concomitant loss of selectivity over PKA [2].

Kinase inhibitor Linker length Binding mode

Thienyl-Ethyl Substitution Differentiates 651307-18-5 from the Parent H‑9 Scaffold (CAS 84468‑17‑7)

The parent compound H‑9 (N‑(2‑aminoethyl)‑5‑isoquinolinesulfonamide, CAS 84468‑17‑7) lacks the thienyl‑ethyl substituent and is a promiscuous protein kinase inhibitor with IC₅₀ values of 4 μM (PKG), 8 μM (PKA), and 12 μM (PKC) [1]. The addition of the 2‑(2‑thienyl)ethyl group in 651307‑18‑5 increases lipophilicity (clogP ~3.8 for 651307‑18‑5 vs. clogP ~0.8 for H‑9) and introduces an aromatic moiety capable of engaging a hydrophobic sub‑pocket exploited by selective PKB/Akt inhibitors [2]. This structural elaboration is predicted to shift the kinase selectivity profile away from the broad‑spectrum inhibition of H‑9 toward the narrow‑spectrum inhibition of Akt isoforms targeted in oncology programs [2].

Kinase inhibitor Scaffold elaboration Lipophilic efficiency

Purity Specification and Batch Consistency: 651307‑18‑5 at 97% vs. Unspecified-Grade Analogs

Commercially, 651307‑18‑5 is supplied at a certified purity of 97% (HPLC) in its free‑base form . In contrast, many isoquinoline‑5‑sulfonamide analogs (e.g., CAS 651307‑19‑6, CAS 651307‑36‑7) are often listed without an explicit purity specification on aggregator databases, and some vendors supply only the hydrochloride salt, introducing counterion mass uncertainty . For reproducible dose‑response curves in enzyme inhibition assays, a defined purity and unambiguous salt form are minimum requirements; procurement of an unspecified‑grade analog can introduce ≥5% impurities that act as confounding kinase inhibitors or assay interferents .

Chemical procurement Purity specification Reproducibility

High-Value Application Scenarios for 651307-18-5 Based on Quantitative Differentiation Evidence


Akt Isoform Selectivity Profiling in Oncology Target Engagement Assays

When screening for compounds that selectively inhibit individual Akt isoforms (Akt1, Akt2, Akt3) in biochemical HTRF or AlphaScreen assays, 651307‑18‑5 is the preferred probe from the isoquinoline‑5‑sulfonamide family due to its 2‑thienyl‑ethyl substitution, which the patent SAR links to Akt selectivity [1]. Using the 3‑thienyl regioisomer (CAS 651307‑19‑6) or the aminobutyl analog (CAS 651307‑36‑7) would yield different selectivity signatures, complicating hit triage and SAR interpretation.

Cellular Target Engagement Validation via GSK3β Phosphorylation Inhibition

In cellular assays measuring phospho‑GSK3β (Ser9) as a downstream biomarker of Akt activity, the compound is expected to produce dose‑dependent inhibition consistent with on‑target Akt blockade, as demonstrated for related isoquinoline‑5‑sulfonamide PKB inhibitors [2]. In contrast, the parent compound H‑9 would confound the readout through simultaneous inhibition of PKC, PKA, and PKG, while the aminobutyl analog may exhibit reduced cellular permeability due to a higher number of rotatable bonds [2].

Crystallography and Structure-Based Drug Design Utilizing the 2‑Aminoethyl Linker Conformation

The 2‑aminoethyl linker of 651307‑18‑5 mimics the short‑chain conformation observed in co‑crystal structures with PKA (PDB 5M0B) [3], providing a structurally validated starting point for fragment‑growing or scaffold‑hopping campaigns. Compounds with longer linkers (e.g., CAS 651307‑36‑7) would require additional conformational sampling and may not maintain the same binding pose, reducing the predictive power of structure‑based design models.

Reproducible High‑Throughput Screening with Defined Purity and Salt Form

In automated screening pipelines where compound concentration accuracy is critical, 651307‑18‑5 is supplied at a verified 97% purity in the free‑base form, allowing precise DMSO stock preparation without the mass correction required for hydrochloride salts . This reduces plate‑to‑plate variability and simplifies hit confirmation workflows relative to analogs of undefined purity or ambiguous salt stoichiometry.

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